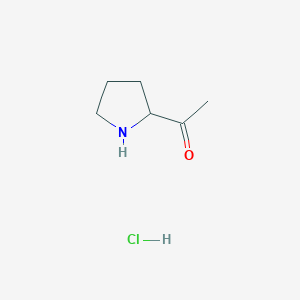

2-Acetyl-pyrrolidine hydrochloride

Description

Nomenclature and Structural Considerations of 2-Acetyl-pyrrolidine Hydrochloride

This compound is the salt form of the parent compound, 2-Acetyl-pyrrolidine. The hydrochloride designation indicates that the pyrrolidine (B122466) nitrogen atom is protonated and associated with a chloride ion. This salt form often enhances the compound's stability and ease of handling compared to the free base.

The core structure features a five-membered saturated heterocycle, the pyrrolidine ring, substituted at the second position with an acetyl group (a methyl ketone). wikipedia.org The pyrrolidine ring itself is a staple in many natural products, including the amino acid proline. wikipedia.org The presence of a chiral center at the second carbon of the pyrrolidine ring means that this compound can exist as two different stereoisomers: (R)-2-Acetyl-pyrrolidine hydrochloride and (S)-2-Acetyl-pyrrolidine hydrochloride. guidechem.combldpharm.com

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | (R)-1-(pyrrolidin-2-yl)ethanone hydrochloride guidechem.com |

| Molecular Formula | C₆H₁₂ClNO guidechem.comsigmaaldrich.com |

| Molecular Weight | 149.62 g/mol guidechem.comsigmaaldrich.com |

| CAS Number | 1373232-21-3 ((R)-isomer) guidechem.comsigmaaldrich.com |

This data table is interactive. Users can sort and filter the information as needed.

Significance as a Synthetic Intermediate and Chemical Building Block

The chemical architecture of this compound makes it a useful synthetic intermediate. The secondary amine within the pyrrolidine ring and the ketone of the acetyl group are both reactive functional groups that can participate in a variety of chemical transformations. This allows chemists to use this compound as a starting material to construct more elaborate molecular frameworks.

Its role as a building block is particularly noted in the synthesis of specific target molecules where the pyrrolidine motif is a desired structural element. For instance, many pharmaceuticals and natural alkaloids contain a pyrrolidine ring, making its derivatives valuable in medicinal chemistry and drug discovery. wikipedia.org

Contextual Relationship with 2-Acetyl-1-pyrroline (B57270) (2-AP) as a Derived or Related Compound

Perhaps the most significant context for this compound in research is its role as a direct precursor to 2-Acetyl-1-pyrroline (2-AP). google.com 2-AP is a highly potent aroma compound responsible for the characteristic popcorn-like scent of basmati and jasmine rice, as well as baked bread. wikipedia.orgnih.govacs.org

Research has demonstrated that 2-Acetyl-pyrrolidine can be oxidized to form 2-AP. google.com One synthetic route involves the synthesis of 2-acetylpyrrolidine (B1595597), which, after deprotection of the amine group, can spontaneously oxidize to 2-acetyl-1-pyrroline. google.com This conversion is a critical step in several reported syntheses of 2-AP, a compound of great interest to the food and flavor industry. google.comgoogle.com

The synthesis of 2-AP often starts from precursors like proline. google.comgoogle.com For example, a method described by Hofmann and Schieberle involves a three-stage synthesis to create 2-acetylpyrrolidine from protected proline. google.com The resulting 2-acetylpyrrolidine, in its salt form (trifluoroacetate salt in this specific study), is then neutralized, leading to its spontaneous oxidation to the desired aroma compound, 2-acetyl-1-pyrroline. google.com This establishes a clear derivative relationship: the saturated pyrrolidine ring in the precursor is converted to the unsaturated 1-pyrroline (B1209420) ring in the final product.

The table below outlines the key properties of the related aroma compound, 2-Acetyl-1-pyrroline.

| Property | Value |

| IUPAC Name | 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone nih.govnist.gov |

| Molecular Formula | C₆H₉NO wikipedia.orgnist.gov |

| Molecular Weight | 111.14 g/mol wikipedia.orgnist.gov |

| CAS Number | 85213-22-5 wikipedia.orgnist.gov |

| Aroma Profile | Popcorn-like, nutty, roasty wikipedia.orgresearchgate.net |

This data table is interactive. Users can sort and filter the information as needed.

Compound Index

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyrrolidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSFNJTIIFRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetyl Pyrrolidine and Its Hydrochloride Salt

Preparation of 2-Acetyl-pyrrolidine Scaffold

The construction of the 2-acetyl-pyrrolidine framework can be effectively achieved by leveraging the readily available chiral pool starting material, L-proline. This section details the multi-step conversion involving protection, esterification, and the introduction of the acetyl group.

Synthesis of N-Substituted-2-acetylpyrrolidine from Pyrrolidine-2-carboxylic Acid (L-Proline)

A common and effective route to N-substituted-2-acetylpyrrolidine begins with L-proline, a naturally occurring amino acid that provides a stereochemically defined pyrrolidine (B122466) ring. The synthesis involves a sequence of protection, functional group manipulation, and carbon-carbon bond formation.

To prevent unwanted side reactions at the secondary amine of the pyrrolidine ring during subsequent synthetic steps, a protecting group is introduced. Commonly employed protecting groups for this purpose include the benzyl (B1604629) (Bn) and tosyl (Ts) groups.

The N-benzylation of L-proline can be achieved by reacting it with a benzyl halide, such as benzyl bromide, in the presence of a base like potassium hydroxide (B78521) in a suitable solvent like isopropyl alcohol. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of proline attacks the benzylic carbon.

Another effective protecting group is the tosyl group, which forms a stable sulfonamide. N-tosylation of amino alcohols, a related class of compounds, can be achieved using tosyl chloride in the presence of a base like potassium carbonate in acetonitrile (B52724) or potassium hydroxide in a biphasic system of water and dichloromethane. nih.gov These methods can be adapted for the N-tosylation of L-proline. The sulfonamide linkage is robust and can withstand a variety of reaction conditions. researchgate.net

Table 1: N-Protection of L-Proline

| Protecting Group | Reagents | Base | Solvent | Typical Conditions |

| Benzyl (Bn) | Benzyl bromide | Potassium hydroxide | Isopropyl alcohol | Stirring at elevated temperature |

| Tosyl (Ts) | Tosyl chloride | Potassium carbonate | Acetonitrile | Room temperature |

| Tosyl (Ts) | Tosyl chloride | Potassium hydroxide | Water/Dichloromethane | Room temperature, vigorous stirring |

With the nitrogen atom protected, the carboxylic acid group of the N-protected proline is typically converted to an ester. This transformation serves two primary purposes: it activates the carboxyl group for subsequent reactions and improves the solubility of the compound in organic solvents.

A standard method for the esterification of L-proline is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol, such as benzyl alcohol, in the presence of a strong acid catalyst like thionyl chloride. nih.gov This method directly yields the corresponding ester hydrochloride. For N-protected proline derivatives, esterification can be carried out under milder conditions. For instance, N-benzyl-L-proline can be converted to its ethyl ester, a commercially available liquid. researchgate.netgoogle.comgoogle.com Similarly, N-tosyl-L-proline can be esterified using standard methods.

Table 2: Esterification of N-Protected L-Proline

| N-Protected Proline | Ester Type | Reagents | Conditions |

| L-Proline | Benzyl ester hydrochloride | Benzyl alcohol, Thionyl chloride | 0 °C to room temperature |

| N-Benzyl-L-proline | Ethyl ester | Not specified in detail, but commercially available | Not specified in detail |

The crucial step of introducing the acetyl group is accomplished through a Grignard reaction. purdue.eduyoutube.comyoutube.com The N-protected proline ester is treated with a methylmagnesium halide, typically methylmagnesium bromide (CH₃MgBr). nih.gov The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. udel.edusigmaaldrich.com

The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form a ketone. udel.edu A second equivalent of the Grignard reagent can then add to the newly formed ketone, leading to a tertiary alcohol after acidic workup. To favor the formation of the desired ketone, careful control of reaction conditions, such as low temperature and slow addition of the Grignard reagent, is often necessary. A relevant example is the synthesis of [2H₂]-2-acetyl-1-pyrroline, where [2H₂]-2-(methoxycarbonyl)-1-pyrroline is reacted with methylmagnesium bromide to yield the target acetyl compound. nih.gov This demonstrates the feasibility of using a Grignard reagent to introduce an acetyl group at the 2-position of a pyrroline (B1223166) derivative.

Synthesis of (2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile Hydrochloride

An alternative approach to a related class of compounds, which can serve as precursors to 2-acetyl-pyrrolidine derivatives, involves the synthesis of (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride. This route also typically starts from L-proline.

Pyrrolidine Ring Formation via Cyclization Reactions

In the context of synthesizing (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile, the pyrrolidine ring is generally not formed via a de novo cyclization reaction. Instead, the synthesis strategically utilizes the pre-existing chiral pyrrolidine ring of L-proline. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netgoogle.com This approach is highly efficient as it avoids the complexities of creating the stereocenter at the 2-position. The synthetic sequences described in the following sections start with L-proline or its derivatives, thus the pyrrolidine ring is already present in the starting material.

A notable method for the synthesis of the closely related (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile begins with L-proline. nih.govresearchgate.netbeilstein-journals.org In one procedure, L-proline is first reacted with chloroacetyl chloride in tetrahydrofuran (B95107) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. nih.gov This intermediate is then converted to the corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, by treatment with dicyclohexylcarbodiimide (B1669883) and ammonium (B1175870) bicarbonate. nih.gov Finally, dehydration of the amide using trifluoroacetic anhydride (B1165640) furnishes the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. nih.gov

Another patented method describes a one-pot process where L-prolinamide is reacted with chloroacetyl chloride, which acts as both the acylating and dehydrating agent, to directly produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. google.com A Chinese patent details a multi-step process starting from L-proline, which is first converted to L-proline chloride with thionyl chloride, then to L-prolinamide with ammonia, followed by reaction with chloroacetyl chloride and finally dehydration with phosphorus oxychloride to give the target cyanopyrrolidine. google.com

The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate. The chloroacetyl group can be subsequently displaced by an amino group to furnish the (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability and handling characteristics. researchgate.net A patent describes the reaction of the chloroacetyl intermediate with 3-amino-1-adamantanol to produce Vildagliptin, which showcases the reactivity of the chloroacetyl group for amination. google.com

Table 3: Synthesis of (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

| Starting Material | Key Steps | Key Reagents | Product |

| L-Proline | 1. Acylation2. Amidation3. Dehydration | 1. Chloroacetyl chloride2. Dicyclohexylcarbodiimide, Ammonium bicarbonate3. Trifluoroacetic anhydride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

| L-Prolinamide | One-pot acylation and dehydration | Chloroacetyl chloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

| L-Proline | 1. Acyl chloride formation2. Amidation3. Acylation4. Dehydration | 1. Thionyl chloride2. Ammonia3. Chloroacetyl chloride4. Phosphorus oxychloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

Synthesis of (2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile Hydrochloride

Aminoacetyl Group Introduction via Acylation

The introduction of an aminoacetyl group onto a pyrrolidine scaffold can be achieved through acylation reactions. A common approach involves the reaction of a pyrrolidine derivative with an activated form of acetic acid, such as acetyl chloride or acetic anhydride. For instance, the acylation of L-prolinamide with chloroacetyl chloride can be performed, where chloroacetyl chloride acts as both the acylating agent and the solvent. google.com This reaction initially forms the N-chloroacetyl derivative, which can then undergo further transformations. google.com The use of a base, such as pyridine, is often employed to neutralize the hydrogen chloride byproduct generated during the acylation with acetyl chloride. oxfordsciencetrove.com

A one-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has been developed using L-prolinamide and chloroacetyl chloride. google.com In this method, chloroacetyl chloride serves multiple roles as a reactant, solvent, and dehydrating agent, leading to the formation of the target molecule through acylation followed by dehydration of the amide functionality to a nitrile. google.com

Table 1: Acylation Reaction for Aminoacetyl Group Introduction

| Starting Material | Reagent | Product |

| L-prolinamide | Chloroacetyl chloride | (S)-N-chloroacetyl-2-aminomethyl-pyrrolidine |

Note: This table represents a generalized acylation step. Further reaction, such as dehydration, may be required to obtain the final target nitrile compound.

Carbonitrile Group Addition via Nucleophilic Substitution

The introduction of a carbonitrile (cyano) group is a key step in the synthesis of certain 2-acetyl-pyrrolidine precursors. This is often accomplished through nucleophilic substitution reactions. For example, a leaving group on the pyrrolidine ring can be displaced by a cyanide nucleophile.

A notable application of this strategy is in the synthesis of vildagliptin, where (S)-2-cyanopyrrolidine is a key intermediate. One method to produce this intermediate involves treating (S)-pyrrolidine-2-carboxamide with a dehydrating agent. google.com Another approach involves the reaction of a suitable pyrrolidine precursor with a cyanide source. For example, a tandem amination/cyanation/alkylation sequence catalyzed by copper can be used to generate α-cyano pyrrolidines from primary amine-tethered alkynes. nih.gov

In a specific patented method, (S)-2-cyanopyrrolidine hydrochloride is used as a starting material and reacted with chloroacetyl chloride in a biphasic system of ethyl acetate (B1210297) and water, with potassium carbonate acting as the base. google.com This reaction, however, is reported to be slow due to the heterogeneous nature and the need for low temperatures to prevent hydrolysis of the acid chloride. google.com

The introduction of a nitrile group can also be achieved through the reaction of a pyrrolidine with Vilsmeier's reagent, which maintains the stereochemical integrity of the chiral center. mdpi.com

Table 2: Methods for Carbonitrile Group Introduction

| Precursor | Reagent(s) | Product |

| L-Prolinamide | Chloroacetyl chloride (as dehydrating agent) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| Primary amine-tethered alkyne | Copper catalyst, Cyanide source, Alkylating agent | α-Cyano pyrrolidine |

| (S)-2-cyanopyrrolidine hydrochloride | Chloroacetyl chloride, Potassium carbonate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| Pyrrolidine | Vilsmeier's reagent | Nitrile-substituted pyrrolidine |

Derivation from Pyrrolidin-2-one Ring Opening and Cyclization

Pyrrolidin-2-one, also known as γ-lactam, serves as a versatile starting material for the synthesis of 2-substituted pyrrolidines through ring-opening and subsequent cyclization strategies. The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from the ring-opening of donor-acceptor cyclopropanes with an azide (B81097) ion, followed by cyclization. nih.gov

Another approach involves the selective synthesis of pyrrolidin-2-ones through the ring contraction of piperidine (B6355638) derivatives. rsc.org This process can involve a domino reaction sequence that includes the in situ formation of a pyrrolidine-2-carbaldehyde, followed by oxidation, decarboxylation, and ipso-oxidation. rsc.org

Furthermore, new classes of optically active 2-pyrrolidinones have been synthesized starting from S-pyroglutamic acid, a chiral synthon derived from glutamic acid. nih.gov These methods allow for the introduction of various substituents at different positions of the pyrrolidin-2-one ring. nih.gov

Formation of 2-Acetyl-pyrrolidine Hydrochloride Salt

The hydrochloride salt of 2-acetyl-pyrrolidine is typically formed by treating the free base with hydrochloric acid. For instance, in the synthesis of 2-(R)-methyl-pyrrolidine hydrochloride, the corresponding N-Boc protected pyrrolidine is dissolved in a solvent like ethyl acetate, and then hydrogen chloride gas is passed through the solution until the pH is acidic. google.com The reaction mixture is stirred to ensure complete deprotection and salt formation. google.com The resulting hydrochloride salt, often a solid, can then be isolated by filtration or by concentrating the mixture and triturating the residue with a suitable solvent like methyl tert-butyl ether. google.com

Stereoselective Synthesis Approaches for Chiral 2-Acetyl-pyrrolidine Derivatives

The synthesis of specific stereoisomers of 2-acetyl-pyrrolidine derivatives is of significant interest, particularly for pharmaceutical applications. mdpi.com Various stereoselective methods have been developed to control the chirality of the pyrrolidine ring.

One common strategy is to start with a chiral precursor, such as L-proline or 4-hydroxy-L-proline, which provides a pre-existing chiral center. mdpi.com The functionalization of this chiral scaffold then leads to the desired optically pure product. mdpi.com For example, the synthesis of the drug Vildagliptin often starts from L-prolinamide. mdpi.com

Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in the formation of the pyrrolidine ring or in its subsequent functionalization. nih.govacs.org This includes methods like rhodium(II)-catalyzed C-H insertion and iridium-catalyzed allylic substitution. acs.org

Enzyme-Catalyzed Asymmetric Synthesis of Pyrrolidine Scaffolds

Biocatalysis offers a highly efficient and selective route to chiral pyrrolidine scaffolds. nih.gov Enzymes can catalyze reactions with high enantioselectivity and diastereoselectivity under mild conditions. nih.gov

An example is the use of an enzymatic dynamic kinetic resolution (DKR) reduction of a keto ester to produce a syn-1,2-amino alcohol with high enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr). nih.gov This chiral amino alcohol can then be converted into a cis-2,5-disubstituted pyrrolidine through subsequent chemical steps, such as hydrogenation of a cyclic imine. nih.gov This integration of biotechnology with organic synthesis provides a practical route to enantiomerically pure pyrrolidine cores. nih.gov

Organocatalysis, particularly using proline and its derivatives, has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. mdpi.comnih.gov For instance, proline-catalyzed intermolecular aldol (B89426) reactions can produce chiral products with significant enantioselectivities. mdpi.comnih.gov

Table 3: Stereoselective Synthesis Approaches

| Approach | Key Feature | Example |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Synthesis from L-proline or 4-hydroxy-L-proline. mdpi.com |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity. | Rhodium-catalyzed C-H insertion. acs.org |

| Enzyme-Catalyzed Synthesis | Uses enzymes for highly selective transformations. | Enzymatic DKR reduction of a keto ester. nih.gov |

| Organocatalysis | Utilizes small organic molecules as catalysts. | Proline-catalyzed asymmetric aldol reactions. mdpi.comnih.gov |

Chemical Reactivity and Transformation Studies of 2 Acetyl Pyrrolidine Derivatives

Oxidation Reactions of 2-Acetyl-pyrrolidine to 2-Acetyl-1-pyrroline (B57270)

The oxidation of 2-acetyl-pyrrolidine derivatives is a crucial transformation, particularly in the synthesis of 2-acetyl-1-pyrroline, a potent flavor compound responsible for the characteristic aroma of scented rice and baked goods. mdpi.comacs.orgnih.gov Various synthetic strategies have been developed to achieve this conversion, often involving a two-step process of reduction of a precursor followed by oxidation.

One notable method involves the hydrogenation of 2-acetylpyrrole (B92022) to yield 1-(pyrrolidin-2-yl)ethan-1-ol, which is subsequently oxidized using silver (I) carbonate to produce 2-acetyl-1-pyrroline. mdpi.com Another approach starts with the oxidation of pyrrolidine (B122466) to tripyrroline, followed by hydrocyanation to 2-cyanopyrrolidine. This intermediate is then oxidized to 2-cyano-1-pyrroline before a Grignard reaction yields the final product. acs.org

The direct oxidation of a suitable precursor is a key step in many synthetic routes. For instance, 2-(methoxycarbonyl)-1-pyrroline can be obtained by the dehydrohalogenation of 2-(carbomethoxy)-N-chloropyrrolidine, which itself is prepared from proline. google.com The resulting 2-(methoxycarbonyl)-1-pyrroline can then be converted to 2-acetyl-1-pyrroline. google.com

| Starting Material | Reagent | Product | Reported Yield |

|---|---|---|---|

| 1-(pyrrolidin-2-yl)ethan-1-ol | Silver (I) carbonate | 2-Acetyl-1-pyrroline | Not specified in abstract mdpi.com |

| 2-Cyanopyrrolidine | tert-Butyl hypochlorite | 2-Cyano-1-pyrroline | Not specified in abstract acs.org |

| 2-(carbomethoxy)-N-chloropyrrolidine | Potassium t-butoxide or potassium acetate (B1210297) | 2-(methoxycarbonyl)-1-pyrroline | Not specified in abstract google.com |

Reduction Reactions (e.g., Carbonitrile to Amine in Derivatives)

Reduction reactions of functional groups on the pyrrolidine scaffold are fundamental in synthesizing a variety of derivatives with diverse biological activities. A common and important transformation is the reduction of a carbonitrile (nitrile) group to a primary amine. This reaction significantly alters the chemical properties of the molecule, introducing a basic and nucleophilic amino group.

The reduction of nitriles can be effectively achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com The hydride ion from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. youtube.com A subsequent workup with an aqueous acid protonates the intermediate to yield the primary amine. youtube.com

For example, a pyrrolidine derivative bearing a cyanomethyl group at the 2-position could be reduced to afford the corresponding 2-(2-aminoethyl)pyrrolidine. This transformation is valuable in the synthesis of ligands for coordination chemistry and in the construction of more complex pharmaceutical intermediates. While less aggressive reducing agents can sometimes be used, LiAlH₄ is often the reagent of choice for the complete reduction of nitriles to amines. youtube.com

| Functional Group | Reducing Agent | Product |

|---|---|---|

| Carbonitrile (Nitrile) | Lithium aluminum hydride (LiAlH₄) | Primary Amine |

| Ester | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Amide | Lithium aluminum hydride (LiAlH₄) | Amine |

Nucleophilic Substitution Reactions

The pyrrolidine ring, being a secondary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemicalbook.com This nucleophilicity allows it to participate in various nucleophilic substitution reactions. Pyrrolidine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds.

A common example is the nucleophilic acyl substitution, where pyrrolidine attacks a carboxylic acid derivative, such as an acid chloride or an ester. libretexts.orglibretexts.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group to form an N-acylpyrrolidine (an amide). khanacademy.org

Furthermore, pyrrolidine can participate in aromatic nucleophilic substitution (SNAr) reactions. In these reactions, an electron-deficient aromatic ring with a good leaving group is attacked by the nucleophilic pyrrolidine. nih.gov The reaction mechanism typically involves the formation of a negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the leaving group. nih.gov

While direct nucleophilic substitution on the saturated carbon atoms of the pyrrolidine ring is less common, appropriately functionalized derivatives can undergo such reactions. For instance, a pyrrolidine derivative with a leaving group at the 2- or 3-position could be susceptible to substitution by a strong nucleophile.

Conformational Analysis and Flexibility of Pyrrolidine Derivatives

The pyrrolidine ring is a non-planar, saturated heterocycle characterized by its conformational flexibility. chemicalbook.comnih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring allow for a puckered conformation. nih.gov This non-planarity is a key feature that contributes to the three-dimensional structure and biological activity of many pyrrolidine-containing molecules. nih.gov

The conformation of the pyrrolidine ring is not static; it undergoes a rapid interconversion between different puckered forms through a process known as pseudorotation. nih.gov The substituents on the ring play a crucial role in influencing the preferred conformation. nih.gov The size and electronic nature of the substituents can favor specific puckered forms, thereby affecting the spatial orientation of other groups on the ring. nih.gov

This conformational flexibility and the ability of substituents to dictate the ring's pucker are critical in the design of drugs and other biologically active molecules. nih.govnih.gov The specific three-dimensional arrangement of functional groups on the pyrrolidine scaffold often determines its binding affinity and selectivity for biological targets such as enzymes and receptors. nih.gov

| Property | Description | Significance |

|---|---|---|

| Planarity | Non-planar, puckered ring | Contributes to 3D structure |

| Flexibility | Undergoes pseudorotation | Allows for conformational adaptation |

| Substituent Effects | Influence ring puckering and conformation | Determines spatial orientation of functional groups |

Interactions with Metal Ions and Coordination Chemistry of Pyrrolidine Scaffolds

The pyrrolidine scaffold, particularly when incorporated into larger molecules, can interact with metal ions through coordination bonds. The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, can act as a Lewis base and coordinate to a metal center. Additionally, other heteroatoms present in the substituents, such as the oxygen of the acetyl group in 2-acetyl-pyrrolidine, can also participate in metal coordination.

A well-studied example of a pyrrolidine-containing polymer that interacts with metal ions is polyvinylpyrrolidone (B124986) (PVP). researchgate.net In PVP, the amide group within the pyrrolidone ring can bind to metal ions. researchgate.net The proposed mechanism involves the formation of ionic bonds between the metallic ions and the amide group. researchgate.net The polymer chain can act as a stabilizer for dissolved metal salts through both steric and electrostatic interactions. researchgate.net

The ability of the pyrrolidine scaffold to coordinate with metal ions is significant in various fields. In catalysis, pyrrolidine-based ligands are used to create chiral metal complexes for asymmetric synthesis. In medicinal chemistry, the interaction of pyrrolidine-containing drugs with metalloenzymes can be a key aspect of their mechanism of action. The specific coordination geometry and the nature of the metal-ligand interactions are dependent on the metal ion, the substituents on the pyrrolidine ring, and the reaction conditions.

Advanced Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of pyrrolidine (B122466) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) provide detailed information about the molecular framework.

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. Electron ionization mass spectrometry of the related compound 2-acetyl-1-pyrroline (B57270), which has a molecular weight of 111.14 g/mol , shows characteristic fragmentation patterns that aid in its identification. nist.gov High-resolution mass spectrometry (HR-MS) has been used to study the polymerization of 2-acetyl-1-pyrroline in aqueous solutions, identifying various oligomeric species. tugraz.at

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, providing a fingerprint of its functional groups. In pyrrolidine derivatives, characteristic absorption bands can be observed. For instance, the FT-IR spectrum of polyvinyl pyrrolidone shows a prominent C=O stretching peak. researchgate.net Gaseous near-infrared and visible absorption spectra have been measured for pyrrolidine, showing transitions for N-H and C-H stretches. dtic.mil

Table 1: Spectroscopic Data for Related Pyrrolidine Compounds

| Technique | Compound | Key Observations |

|---|---|---|

| ¹H-NMR | 1-Acetyl-2-pyrrolidone (B1265537) | Provides data on the chemical shifts of protons. chemicalbook.com |

| Mass Spec | 2-Acetyl-1-pyrroline | Molecular Weight: 111.1418. nist.gov |

| FT-IR | Pyrrolidine (gas) | Overtone spectra for N-H and C-H stretches observed. dtic.mil |

| FT-IR | Polyvinyl pyrrolidone | Characteristic C=O stretching peak. researchgate.net |

Chromatographic Techniques for Analysis of Pyrrolidine Compounds

Chromatographic methods are essential for separating and quantifying pyrrolidine compounds from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation of non-volatile or thermally unstable compounds. For the analysis of pyrrolidine compounds, reversed-phase HPLC is often used. sielc.com A sensitive and selective HPLC method has been developed for the determination of pyrrolidinone in plasma, involving derivatization and fluorescence detection with a quantification limit of 2.5 ng/ml. nih.gov For challenging separations of compounds like pyrrolidine that lack a strong UV chromophore, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to reversed-phase methods. chromforum.org The use of MS-compatible buffers, such as those prepared with formic or acetic acid, allows for the coupling of HPLC with mass spectrometry for enhanced detection and identification. chromforum.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like 2-acetyl-1-pyrroline. Numerous GC methods have been published for its analysis in food products. acs.org However, the reactivity of the compound can lead to challenges during sample preparation and analysis. acs.org GC coupled with mass spectrometry (GC-MS) is a powerful combination for both qualitative and quantitative analysis, providing separation and structural information simultaneously. analytice.comnih.gov

Table 2: Chromatographic Methods for Pyrrolidine Compound Analysis

| Technique | Analyte/Matrix | Key Methodological Details |

|---|---|---|

| HPLC | Pyrrolidinone in plasma | Reversed-phase column, derivatization with o-phthalaldehyde, fluorescence detection. nih.gov |

| HPLC | Pyrrolidine | Hydrophilic Interaction Chromatography (HILIC) suggested for improved retention. chromforum.org |

| GC-MS | 2-Acetyl-1-pyrroline in food | Standard method for quantification, though reactivity can be a challenge. acs.organalytice.com |

Emerging Analytical Methods for Related Acetylated Pyrrolidine Structures

To overcome the challenges associated with the analysis of reactive and complex acetylated pyrrolidine structures, researchers are developing novel and more sensitive analytical methods. A significant advancement is the use of hyphenated techniques, particularly HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).

A novel derivatization strategy has been developed for the analysis of 2-acetyl-1-pyrroline (2-AP) in foods. acs.orgnih.gov This method involves the derivatization of 2-AP with o-phenylenediamine (B120857) to form a more stable quinoxaline (B1680401) derivative, which is then analyzed by HPLC-MS/MS. acs.orgnih.gov This approach has demonstrated excellent precision, recovery, and low limits of detection (LOD) and quantification (LOQ) in complex food matrices like rice. acs.orgnih.gov The validated method showed an LOD of 0.26 μg/kg and an LOQ of 0.79 μg/kg in a rice matrix. acs.orgnih.gov

Furthermore, research into pyrrolo[1,2-a]quinoxaline-based derivatives has utilized modern synthetic and analytical techniques to develop and characterize these complex molecules. nih.govnih.gov The synthesis of these compounds involves multi-step reactions, and their characterization relies heavily on advanced spectroscopic and chromatographic methods to confirm their structures and purity. nih.gov

Table 3: Emerging Analytical Methods for Acetylated Pyrrolidine Structures

| Technique | Analyte | Application/Advantage |

|---|---|---|

| HPLC-MS/MS | 2-Acetyl-1-pyrroline (as quinoxaline derivative) | Enhanced stability and sensitivity for analysis in complex food matrices. acs.orgnih.gov |

| Synthetic Chemistry & Spectroscopy | Pyrrolo[1,2-a]quinoxaline derivatives | Development and characterization of novel, complex pyrrolidine-based structures. nih.govnih.gov |

Applications As a Synthetic Precursor and Building Block

Role in the Synthesis of Complex Chemical Entities

The pyrrolidine (B122466) scaffold, provided by precursors like 2-acetyl-pyrrolidine hydrochloride, is fundamental in the synthesis of numerous complex chemical entities. biosynth.com This structural unit is a key component of many alkaloids, vitamins, and hormones. mdpi.com In pharmaceutical development, pyrrolidine derivatives are crucial starting materials for a variety of drugs.

Notable examples of complex drugs synthesized using pyrrolidine-containing precursors include:

Anisomycin: An antibiotic with a pyrrolidine core. mdpi.com

Vernakalant: An antiarrhythmic drug developed for the rapid conversion of atrial fibrillation. mdpi.com

Rocuronium bromide: A muscle relaxant used in clinical surgery. mdpi.com

Darifenacin: A medication used to treat urinary incontinence by blocking the M3 muscarinic acetylcholine receptor. mdpi.com

The pyrrolidine ring is one of the most favored scaffolds in drug design and pharmaceutical science. nih.gov Beyond being a structural component, chiral pyrrolidines are also employed as organocatalysts and effective chiral controllers in asymmetric synthesis, guiding the formation of specific stereoisomers of a target molecule. mdpi.comnih.gov

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidine Precursors

| Compound | Therapeutic Class | Synthetic Role of Pyrrolidine Ring |

|---|---|---|

| Vernakalant mdpi.com | Antiarrhythmic | Core structural component |

| Rocuronium bromide mdpi.com | Muscle Relaxant | Key heterocyclic fragment |

| Darifenacin mdpi.com | Anticholinergic (for urinary incontinence) | Central scaffold |

| Anisomycin mdpi.com | Antibiotic | Fundamental building block |

Use in Fluoroquinolone Synthesis

This compound is specifically identified as an intermediate in the production of fluoroquinolones, a class of broad-spectrum antibiotics. biosynth.com The synthesis of novel fluoroquinolone agents often involves coupling a substituted pyrrolidine ring to the core quinolinecarboxylic acid structure. nih.gov

Research has demonstrated the synthesis of new pyrrolidine derivatives, which are then attached to various quinolinecarboxylic acids to produce new fluoroquinolone antibacterials. nih.gov These modifications can lead to compounds with potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The pyrrolidine moiety plays a significant role in the drug's pharmacokinetic parameters and its ability to interact with the target enzyme, DNA gyrase. nih.govresearchgate.net An example of a commercially available fluoroquinolone containing a pyrrolidine ring is Gemifloxacin. mdpi.com

Contribution to Diverse Chemical Libraries for Compound Diversification

The pyrrolidine scaffold is a cornerstone in the generation of diverse chemical libraries for drug discovery. researchgate.net Its three-dimensional structure, a result of the saturated, non-planar ring, is highly advantageous for exploring pharmacophore space through a strategy known as diversity-oriented synthesis (DOS). nih.gov This approach aims to create collections of structurally diverse small molecules to be screened for biological activity.

The versatility of the pyrrolidine ring allows chemists to systematically alter substituents and stereochemistry, leading to a wide range of molecular shapes and functionalities. nih.gov A specific example is the design and synthesis of a library of spiro[pyrrolidine-3,3′-oxindoles] as potential anticancer agents. nih.gov Furthermore, the use of multicomponent reactions (MCRs) has become a prominent method for efficiently preparing a variety of pyrrolidine derivatives, further contributing to compound diversification. researchgate.net

Design and Fabrication of Advanced Materials with Pyrrolidine Derivatives (e.g., polymers, nanomaterials)

The utility of pyrrolidine derivatives extends beyond pharmaceuticals into the realm of materials science. researchgate.net These compounds are used in the design and fabrication of advanced materials with specialized properties.

Polymers and Nanofibers: Pyrrolidine derivatives are utilized in creating polymer nanofibers. The fabrication of these materials can be achieved through techniques such as electrospinning, where a polymer solution is drawn into fine fibers by an electric field. researchgate.net

Nanomaterials and Catalysis: In the field of nanotechnology, pyrrolidine-functionalized materials serve as advanced catalysts. For instance, L-proline (a common pyrrolidine derivative) functionalized onto magnetic nanorods has been developed as an efficient and reusable catalyst for the stereoselective synthesis of complex heterocyclic compounds. rsc.org Additionally, polymers containing pyrrolidone units, such as crosslinked Poly(N-vinyl-2-pyrrolidone), have been used as supports for metal ions in catalytic systems designed for environmental applications, like the degradation of organic compounds. researchgate.net

Table 2: Advanced Materials Incorporating Pyrrolidine Derivatives

| Material Type | Example | Application |

|---|---|---|

| Polymer Nanofibers researchgate.net | Electrospun pyrrolidine-containing polymers | Advanced material science |

| Nanocatalysts rsc.org | L-proline functionalized magnetic nanorods | Stereoselective organic synthesis |

| Polymer-Supported Catalysts researchgate.net | Poly(N-vinyl-2-pyrrolidone)-metal complexes | Catalytic degradation of organic compounds |

Biological Relevance and Mechanistic Organic Chemistry of Pyrrolidine Derivatives

Enzymatic Inhibition Studies of N-Acetylpyrrolidine Derivatives (e.g., α-glucosidase, α-amylase)

Derivatives of N-acetylpyrrolidine have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are implicated in type 2 diabetes mellitus. nih.govnih.gov The inhibition of these enzymes can help control blood glucose levels. nih.gov

A study involving the synthesis of N-substituted-2-acetylpyrrolidine derivatives, specifically N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, evaluated their inhibitory effects on α-glucosidase and α-amylase. nih.govnih.govresearchgate.net Both compounds demonstrated a higher inhibitory potential against α-glucosidase compared to α-amylase. nih.gov

The inhibitory activities of these derivatives are summarized in the table below.

| Compound | Target Enzyme | Inhibition Percentage (%) | IC50 (mM) |

| N-(benzyl)-2-acetylpyrrolidine | α-glucosidase | 40.27 ± 0.80 | 0.52 ± 0.02 |

| α-amylase | 28.93 ± 0.57 | 2.72 ± 0.09 | |

| N-(tosyl)-2-acetylpyrrolidine | α-glucosidase | 32.31 ± 0.29 | 1.64 ± 0.08 |

| α-amylase | 30.11 ± 0.78 | 3.21 ± 0.65 | |

| Data sourced from a study on the inhibitory activity of N-acetylpyrrolidine derivatives. nih.gov |

Kinetic analysis revealed that both compounds act as mixed-type inhibitors for both α-glucosidase and α-amylase. nih.govnih.govresearchgate.net This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The study concluded that these N-substituted-acetylpyrrolidine derivatives have a notable potential for inhibiting α-glucosidase and α-amylase. nih.govnih.gov

Mechanistic Investigations of Pyrrolidine (B122466) Ring Modifications

The reactivity of the pyrrolidine ring and its derivatives has been the subject of mechanistic studies to understand and control chemical transformations. acs.org One area of investigation involves the reaction of cyclic secondary amines, including pyrrolidine, with anomeric amide reagents to generate cyclic, nonstabilized isodiazenes. acs.org Depending on the structure of the amine, these intermediates can lead to different products. acs.org

In the case of pyrrolidines, the reaction typically results in the formation of cyclic hydrazones through a nitrogen-atom insertion. acs.org Mechanistic experiments and density functional theory calculations suggest that many of these transformations proceed through an azomethine imine intermediate. acs.org This intermediate can undergo an electrocyclic ring-closing to form a diaziridine. acs.org

The modification of the pyrrolidine ring is also influenced by substituents. For instance, substituents at the C-4 position of a proline ring (a pyrrolidine carboxylic acid) can affect the puckering of the ring, while substituents at the C-2 position of pyrrolidine can alter its basicity. nih.gov The nitrogen atom of the pyrrolidine ring is a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov

Another area of mechanistic study is the cleavage of the carbon-nitrogen bond in pyrrolidines. A method utilizing a combination of a Lewis acid and photoredox catalysis has been shown to effectively achieve the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine. researchgate.net This process involves a single-electron transfer reduction of the amide. researchgate.net

Study of Pyrrolidine Scaffold in Natural Products and Biologically Active Substances Synthesis

The pyrrolidine scaffold is a key structural motif in a wide array of natural products and synthetic biologically active compounds. frontiersin.orgresearchgate.net Its versatility makes it a valuable building block in drug discovery and organic synthesis. researchgate.netorganic-chemistry.org The non-planar nature of the pyrrolidine ring provides a three-dimensional framework that is advantageous for exploring pharmacophore space. nih.govnih.gov

The synthesis of pyrrolidine derivatives can be achieved through various strategies, including the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring, such as in proline derivatives. nih.gov For example, palladium-catalyzed carboamination and carboalkoxylation of alkenes can produce biologically relevant pyrrolidine derivatives. organic-chemistry.org

The pyrrolidine nucleus is found in numerous natural alkaloids with diverse biological activities. frontiersin.org For instance, some pyrrolidine alkaloids have been identified in the defensive secretions of millipedes. acs.org The synthesis of these complex natural products often relies on stereoselective methods to control the chirality of the multiple stereocenters present in the pyrrolidine ring. nih.gov The stereochemistry of the substituents on the pyrrolidine ring can significantly influence the biological activity of the molecule due to different binding interactions with proteins. nih.govresearchgate.net

The pyrrolidine scaffold is a component of compounds developed for a range of therapeutic areas, including as anticonvulsants, antidiabetics, and for central nervous system diseases. frontiersin.orgnih.gov The ability to introduce various substituents onto the pyrrolidine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules. nih.gov

Environmental and Metabolic Fate Studies Non Human Biological Systems

Role of Pyrrolidines in Natural Degradation Pathways of Organic Materials

The pyrrolidine (B122466) structure is prevalent in numerous alkaloids found in plants and microorganisms, where they often serve as defense compounds. nih.gov The natural degradation of these organic materials, such as plant litter, involves the breakdown of these complex molecules by soil and water microorganisms. These microbes utilize the alkaloids as a source of carbon and nitrogen for their growth. researchgate.net

One of the most fundamental pyrrolidine-containing compounds in nature is the amino acid L-proline. nih.gov Proline is an essential component of proteins and collagen and plays a critical role in plant responses to environmental stress. nih.govnih.gov When plants and other organisms die and decompose, the proline within their biomass is released into the environment. Soil microorganisms readily metabolize proline, breaking down the pyrrolidine ring and incorporating its carbon and nitrogen into new microbial biomass or releasing it back into the ecosystem. This process is a vital part of the nutrient cycling that sustains soil fertility.

Furthermore, many minor alkaloids found in nature are believed to arise from the bacterial action or oxidation of primary alkaloids during the decomposition of organic matter. nih.gov This indicates that microbial communities actively transform pyrrolidine structures, leading to a diversity of related compounds in the environment. The degradation of these compounds is essential for preventing the accumulation of potentially toxic alkaloids and for recycling the nutrients they contain.

Metabolic Transformations in Microorganisms involving Pyrrolidine-containing Structures

Microorganisms have evolved diverse and sophisticated enzymatic pathways to metabolize pyrrolidine-containing structures, enabling them to utilize these compounds as nutrient sources. The microbial degradation of nicotine, a well-known pyrrolidine alkaloid, has been extensively studied and serves as an excellent model for understanding these metabolic transformations. nih.govfrontiersin.org Several distinct pathways have been identified in different bacterial genera.

The Pyrrolidine Pathway: Observed in several species of Pseudomonas, this pathway initiates its attack on the pyrrolidine ring of the nicotine molecule. researchgate.netnih.govfrontiersin.org The first step is the dehydrogenation of the pyrrolidine ring to form N-methylmyosmine, which then undergoes spontaneous hydrolysis to break open the ring, yielding pseudooxynicotine. frontiersin.org This pathway demonstrates a direct microbial strategy for cleaving the pyrrolidine ring to access its carbon and nitrogen.

The Pyridine Pathway: Best characterized in Arthrobacter nicotinovorans, this pathway begins with the hydroxylation of the pyridine ring, followed by the oxidation of the pyrrolidine ring. nih.govfrontiersin.org While the initial attack is not on the pyrrolidine ring, its subsequent dehydrogenation is a critical step that leads to ring opening. frontiersin.org

The Hybrid Pathway: A more recently discovered pathway, found in bacteria like Agrobacterium tumefaciens, combines elements of both the pyridine and pyrrolidine pathways. nih.govfrontiersin.org It starts with the hydroxylation of the pyridine ring (like the pyridine pathway) but then proceeds through intermediates that are characteristic of the pyrrolidine pathway. nih.gov

These metabolic routes all converge on the cleavage of the pyrrolidine ring, a crucial step that allows the bacteria to further break down the molecule into central metabolic intermediates, such as those of the TCA cycle, to generate energy and building blocks for cellular growth. frontiersin.org The enzymes involved, such as nicotine oxidase and 6-hydroxy-L-nicotine oxidase, are highly specific and efficient, highlighting the metabolic versatility of microorganisms in processing complex heterocyclic compounds. nih.gov Under anaerobic conditions, microbial consortia have also been shown to degrade pyrrolidine, coupling its oxidation to nitrate reduction, further demonstrating the wide range of environmental conditions under which this heterocyclic ring can be metabolized. nih.gov

Interactive Data Table: Key Bacterial Pathways for Nicotine Degradation

| Pathway Name | Primary Bacterial Genera | Initial Step | Key Enzyme(s) | Key Intermediate(s) |

|---|---|---|---|---|

| Pyrrolidine Pathway | Pseudomonas | Dehydrogenation of the pyrrolidine ring nih.govfrontiersin.org | Nicotine Oxidase nih.gov | N-methylmyosmine, Pseudooxynicotine frontiersin.org |

| Pyridine Pathway | Arthrobacter | Hydroxylation of the pyridine ring nih.govfrontiersin.org | Nicotine Dehydrogenase nih.gov | 6-hydroxynicotine, 6-hydroxy-N-methylmyosmine frontiersin.org |

| Hybrid Pathway | Agrobacterium, Shinella, Ochrobactrum | Hydroxylation of the pyridine ring nih.govfrontiersin.org | Nicotine Dehydrogenase, 6-hydroxy-L-nicotine oxidase researchgate.net | 6-hydroxynicotine, 6-hydroxypseudooxynicotine |

Q & A

Q. What are the recommended synthetic routes for 2-acetyl-pyrrolidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives often involves alkylation or acylation of the pyrrolidine core. For this compound, a plausible route includes the acetylation of pyrrolidine using acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization may involve controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : and NMR to confirm acetyl group integration and pyrrolidine ring conformation.

- HPLC-MS : To assess purity (>98%) and detect impurities (e.g., unreacted starting materials).

- Melting Point Analysis : Compare observed mp (e.g., 167–170°C for structurally similar pyrrolidine hydrochlorides) with literature values .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

The compound should be stored at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Recommended solvents for dissolution include anhydrous ethanol, dimethyl sulfoxide (DMSO), or deionized water adjusted to pH 3–4 with HCl to prevent freebase formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-acetyl-pyrrolidine derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

- Perform dose-response studies across multiple models (e.g., in vitro enzymatic assays vs. cell-based systems).

- Validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. functional assays).

- Control for batch-to-batch variability by repeating experiments with independently synthesized batches .

Q. What strategies are effective in improving the metabolic stability of this compound in pharmacokinetic studies?

Structural modifications or formulation approaches include:

- Prodrug Design : Mask the acetyl group with enzymatically cleavable protecting groups.

- Co-administration with CYP450 Inhibitors : To reduce hepatic metabolism.

- Nanoparticle Encapsulation : Use liposomal carriers to enhance plasma half-life .

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes to target proteins (e.g., GPCRs or kinases). Key steps:

- Generate 3D conformers of analogs using software like Open Babel.

- Screen against target and off-target receptors to prioritize candidates with favorable ΔG values.

- Validate predictions with in vitro selectivity assays .

Methodological Considerations

Q. What are the critical parameters for scaling up this compound synthesis without compromising yield?

- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps.

- Solvent Recovery : Implement distillation systems to recycle solvents like dichloromethane.

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

- Tautomerism/Conformational Analysis : Use variable-temperature NMR to detect dynamic equilibria.

- Isotopic Labeling : Introduce -labeled acetyl groups to trace unexpected peaks.

- X-ray Crystallography : Resolve ambiguous structural features via single-crystal diffraction .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.